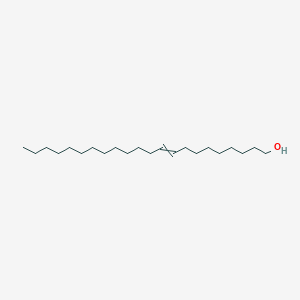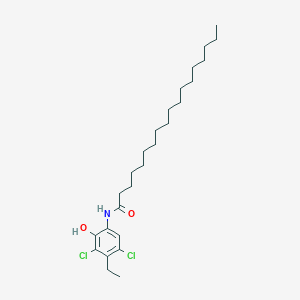
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide is an organic compound with the molecular formula C26H43Cl2NO2 It is characterized by the presence of a dichloro-substituted phenyl ring, an ethyl group, a hydroxy group, and an octadecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-4-ethyl-2-hydroxybenzaldehyde and octadecanoyl chloride.
Reaction Conditions: The aldehyde is first converted to the corresponding amine through reductive amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. The dichloro-substituted phenyl ring may interact with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)-2-hexyldecanamide
- Ethyl 3,5-dichloro-4-hydroxybenzoate
Uniqueness
N-(3,5-Dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide is unique due to its long octadecanamide chain, which imparts distinct physicochemical properties. This differentiates it from other similar compounds that may have shorter alkyl chains or different substituents on the phenyl ring .
Propriétés
Numéro CAS |
118266-49-2 |
|---|---|
Formule moléculaire |
C26H43Cl2NO2 |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)octadecanamide |
InChI |
InChI=1S/C26H43Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(30)29-23-20-22(27)21(4-2)25(28)26(23)31/h20,31H,3-19H2,1-2H3,(H,29,30) |
Clé InChI |
CINXHSNKHJEMDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


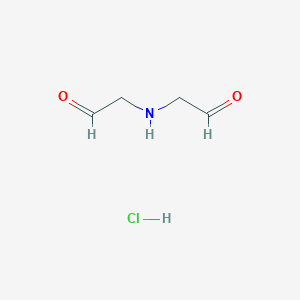
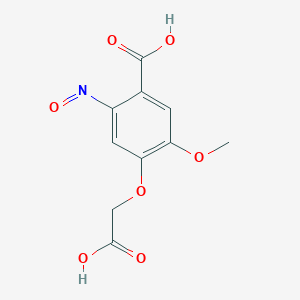
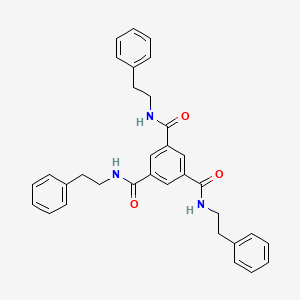
![3-[(Diethylamino)methyl]-1,6,8-trimethoxyanthracene-9,10-dione](/img/structure/B14306285.png)
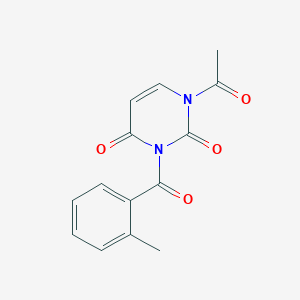
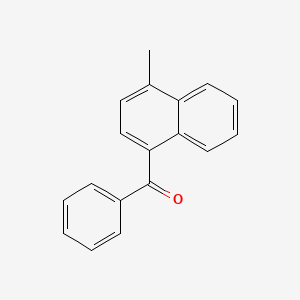
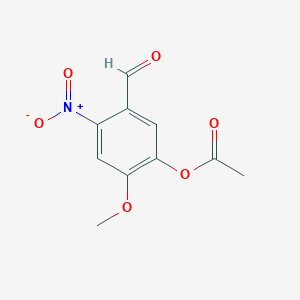


![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
